molecular formula C24H26N2 B6105679 1-benzhydryl-4-benzylpiperazine

1-benzhydryl-4-benzylpiperazine

Cat. No.: B6105679
M. Wt: 342.5 g/mol
InChI Key: KUAJKNGLESWEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-4-benzylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The benzhydryl and benzyl groups attached to the piperazine ring confer unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-4-benzylpiperazine can be synthesized through the reductive amination of piperazine or N-diphenylmethylpiperazine. The process involves the reaction of piperazine with benzyl chloride under basic conditions, followed by purification steps to isolate the desired product . The reaction typically requires heating and the use of solvents such as ethanol or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-4-benzylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with electrophiles, leading to the substitution of the benzhydryl or benzyl groups.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrogenation: The benzyl group can be hydrogenated to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and sulfonyl chlorides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides can yield sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 1-benzhydryl-4-benzylpiperazine involves its interaction with various molecular targets and pathways. The piperazine ring can bind to multiple receptors with high affinity, influencing neurotransmitter systems such as dopamine and serotonin . This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.

Comparison with Similar Compounds

Uniqueness: 1-Benzhydryl-4-benzylpiperazine is unique due to the presence of both benzhydryl and benzyl groups, which confer distinct chemical and pharmacological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-benzhydryl-4-benzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2/c1-4-10-21(11-5-1)20-25-16-18-26(19-17-25)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAJKNGLESWEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzhydryl-4-benzylpiperazine
Reactant of Route 2
Reactant of Route 2
1-benzhydryl-4-benzylpiperazine
Reactant of Route 3
Reactant of Route 3
1-benzhydryl-4-benzylpiperazine
Reactant of Route 4
Reactant of Route 4
1-benzhydryl-4-benzylpiperazine
Reactant of Route 5
Reactant of Route 5
1-benzhydryl-4-benzylpiperazine
Reactant of Route 6
Reactant of Route 6
1-benzhydryl-4-benzylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.